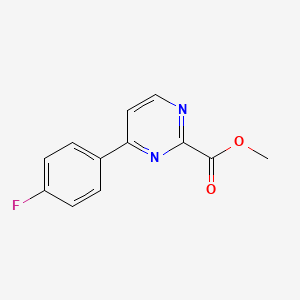

Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

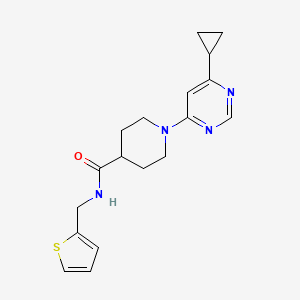

Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate is a chemical compound with the molecular formula C₁₂H₉FN₂O₂ . It belongs to the class of pyrimidine derivatives and exhibits promising neuroprotective and anti-inflammatory properties . The compound has been studied for its potential applications in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Synthesis Analysis

The synthesis of this compound involves the reaction of piperazine with 6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate in the presence of potassium carbonate. The detailed synthetic procedure includes mass spectra, 1HNMR, 13CNMR, and single X-ray diffraction analysis .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring with a 4-fluorophenyl substituent at one position and a methyl ester group at another position .Chemical Reactions Analysis

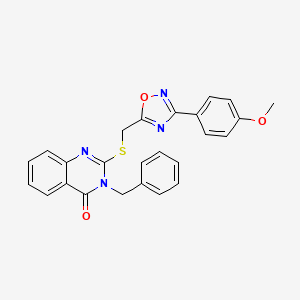

The compound undergoes nucleophilic substitution reactions, leading to the formation of various derivatives. For example, treatment with sodium cyanide results in the displacement of the methylthio group, yielding ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate .Scientific Research Applications

Medicinal Chemistry and Pharmacology

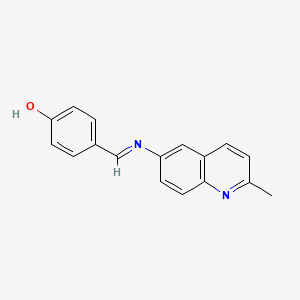

- Analgesic Properties Enhancement : Chemical modification strategies aimed at enhancing the analgesic properties of pyrimidine derivatives have shown that specific modifications can lead to increased biological activity. One study recommended 4-fluorobenzylamide as a potential new analgesic due to its superior effect level compared to known analgesics like Piroxicam and Nabumetone (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

- Anti-Inflammatory and Analgesic Agents : Novel pyrimidine derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities, revealing that certain derivatives possess improved activities. The nature of the substituent was identified as a significant factor in determining the efficacy of these compounds (Muralidharan, James Raja, & Deepti, 2019).

Antiviral Applications

- Hepatitis B Virus (HBV) Capsid Assembly Misdirection : Heteroaryldihydropyrimidines (HAPs), including a representative molecule structurally similar to Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate, have been shown to affect the assembly of HBV capsid protein, potentially serving as a basis for new antiviral therapies (Stray, Bourne, Punna, Lewis, Finn, & Zlotnick, 2005).

Materials Science

- Fluorescent Polyimides : Novel fluorescent polyimides synthesized from pyridine-containing diamines, including structures related to the query compound, have been developed. These materials exhibit excellent thermal stability and unique optical properties, making them suitable for applications such as fluorescent chemosensors and optoelectronic devices (Wang, Liou, Liaw, & Huang, 2008).

Molecular Docking and Drug Design

- Molecular Docking Studies : Research into pyrimidine derivatives has involved molecular docking studies to evaluate their potential as drugs for various conditions, including inflammatory diseases and cancer. These studies help predict how well these compounds might bind to specific biological targets (Gandhi, Patel, Modh, Naliyapara, & Patel, 2016).

Mechanism of Action

Target of Action

Pyrimidine derivatives have been known to interact with a variety of biological targets, including various enzymes and receptors .

Mode of Action

It is suggested that the compound may exert its effects through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .

Biochemical Pathways

The compound’s potential inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway suggests that it may impact these cellular processes .

Pharmacokinetics

The pharmacokinetic properties of Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests moderate to high bioavailability .

Result of Action

It is suggested that the compound may exhibit neuroprotective and anti-inflammatory properties .

Properties

IUPAC Name |

methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2/c1-17-12(16)11-14-7-6-10(15-11)8-2-4-9(13)5-3-8/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBERHMNLNASCPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=N1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2761506.png)

![7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2761507.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2761508.png)

![(1R,5S)-N-(3-phenylpropyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2761511.png)

![[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2761515.png)

![5-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2761518.png)

dimethylsilane](/img/structure/B2761520.png)

![7-chloro-N-(furan-2-ylmethyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2761522.png)

![N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2761524.png)

![Tert-butyl N-[2-(3-aminopropyl)phenyl]carbamate](/img/structure/B2761525.png)